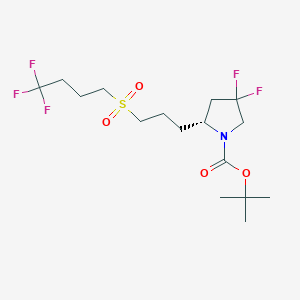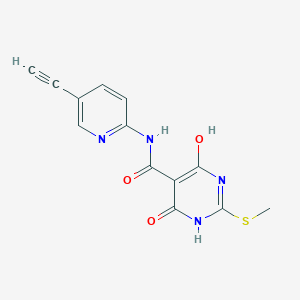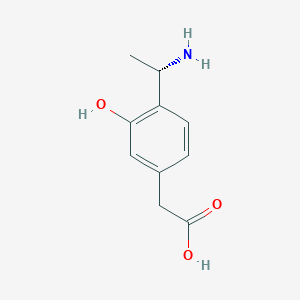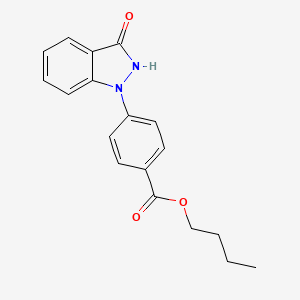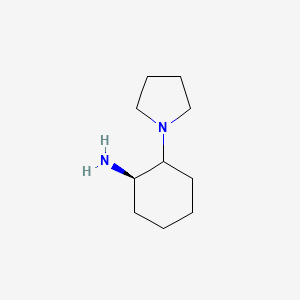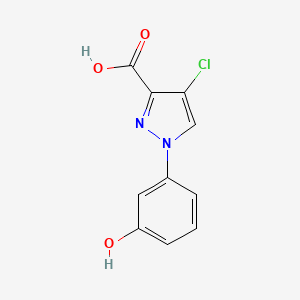
4-Chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a hydroxyphenyl group, and a carboxylic acid group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate to form 3-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the pyrazole ring. The resulting compound is then chlorinated using thionyl chloride to introduce the chloro group, followed by hydrolysis to obtain the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Oxidation of the hydroxy group can yield 4-chloro-1-(3-formylphenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Reduction of the carboxylic acid group can produce 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-methanol.
Substitution: Substitution of the chloro group can result in compounds such as 4-amino-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Biology: The compound has shown promise as a potential inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties, leading to its investigation as a therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, it can interact with DNA or proteins, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
4-Chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4-Chloro-1-(3-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position on the pyrazole ring.
4-Chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-sulfonic acid: This compound contains a sulfonic acid group instead of a carboxylic acid group, which can alter its chemical properties and reactivity.
4-Chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group, which can affect its biological activity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7ClN2O3 |
|---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
4-chloro-1-(3-hydroxyphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-8-5-13(12-9(8)10(15)16)6-2-1-3-7(14)4-6/h1-5,14H,(H,15,16) |
InChI Key |
UBWCBRXDFSDBEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C=C(C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B12932349.png)
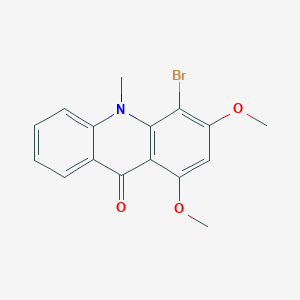
![tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate](/img/structure/B12932369.png)
![4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B12932371.png)

![5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12932375.png)
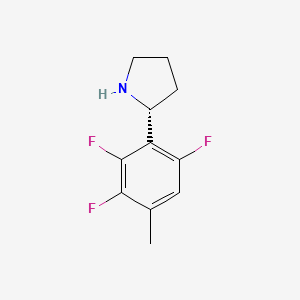
![tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B12932399.png)
![Bicyclo[4.3.1]decan-10-one](/img/structure/B12932401.png)
